5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione
Description
Introduction to Thiazolidinedione Derivatives in Modern Pharmacotherapy
Historical Evolution of 2,4-Thiazolidinedione Scaffolds in Diabetes Therapeutics
The TZD scaffold emerged as a critical pharmacophore in the 1980s with the discovery of ciglitazone, the first compound demonstrating insulin-sensitizing effects via PPARγ activation. Despite its hepatotoxicity, ciglitazone laid the groundwork for subsequent derivatives. Troglitazone, introduced in 1997, became the first clinically approved TZD but was withdrawn due to idiosyncratic liver injury. This setback spurred efforts to develop safer analogues, leading to rosiglitazone and pioglitazone, which retained PPARγ agonism with improved safety profiles.
Early synthetic routes to TZDs, such as Kallenberg’s 1923 method using carbonyl sulfide and α-halogenated carboxylic acids, evolved into more efficient strategies. Liberman’s mechanism, involving thiourea and chloroacetic acid, became foundational for generating the TZD core. These advances enabled systematic exploration of substitutions at the N3 and C5 positions, critical for optimizing PPARγ binding and metabolic stability.
Structural Milestones in TZD Development
| Compound | Key Structural Features | PPARγ Binding Affinity | Year Introduced |
|---|---|---|---|
| Ciglitazone | Unsubstituted TZD core | Low | 1980s |
| Troglitazone | Chromanol side chain at C5 | Moderate | 1997 |
| Rosiglitazone | Pyridyl-ethoxy-benzyl group at C5 | High | 1999 |
| Pioglitazone | Benzyl-ethoxy-benzyl group at C5 | High | 1999 |
| Target Compound | Deuterated ethoxy-d4 linker, dioxolane-pyridyl | Pending | N/A |
Structural Innovations in PPARγ-Targeted Agonists: From Rosiglitazone to Deuterated Analogues
Rosiglitazone’s structure exemplifies early optimization efforts, featuring a pyridyl-ethoxy-benzyl side chain that enhances PPARγ binding and selectivity. The ethoxy linker facilitates optimal spatial orientation, while the pyridyl moiety engages hydrophobic interactions within the receptor’s ligand-binding domain. Building on this framework, 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione introduces two key innovations:
- Deuterated Ethoxy-d4 Linker : Substituting hydrogen with deuterium at the ethoxy group aims to reduce metabolic degradation via the deuterium isotope effect, potentially prolonging half-life without altering receptor affinity.
- 2-Methyl-1,3-dioxolan-2-yl Substituent : This cyclic ketal modification on the pyridyl ring may enhance solubility and reduce oxidative metabolism, addressing limitations of earlier TZDs.
Comparative Analysis of Side-Chain Modifications
| Feature | Rosiglitazone | Target Compound |
|---|---|---|
| C5 Substituent | Benzylidene | Benzylidene |
| Linker | Ethoxy | Ethoxy-d4 (deuterated) |
| Heterocycle | Pyridyl | Dioxolane-pyridyl |
| Metabolic Stability | Moderate | Enhanced (hypothesized) |
Rational Design Principles for 5-Benzylidene Thiazolidinedione Derivatives
The 5-benzylidene moiety is pivotal for PPARγ activation, as demonstrated by structure-activity relationship (SAR) studies. Substitutions at this position influence both potency and selectivity:
- Electron-Withdrawing Groups : Nitro or halogens at the benzylidene’s para position enhance PPARγ binding by stabilizing the enolic form of TZD, which interacts with key residues (e.g., Ser289, His449).
- Hydrophobic Extensions : Alkoxy or aryloxy chains, as seen in rosiglitazone, improve membrane permeability and receptor occupancy.
- Conformational Rigidity : Cyclic substituents, such as the dioxolane in the target compound, restrict rotation, optimizing binding pocket fit.
Molecular docking studies reveal that the benzylidene group anchors the TZD core into PPARγ’s hydrophobic cleft, while the ethoxy-d4 linker and dioxolane-pyridyl tail occupy adjacent subpockets, minimizing steric clashes. This multi-point interaction model underscores the rationale behind hybridizing deuterium-based pharmacokinetic enhancements with sterically optimized side chains.
Properties
Molecular Formula |
C21H20N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-/i8D2,9D2 |
InChI Key |
DLZDCEKRRJKXND-JGZUXGSASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione generally follows a modular approach:
Step 1: Preparation of the key intermediate 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione
This intermediate is formed via a Knoevenagel condensation between 2,4-thiazolidinedione and 4-hydroxybenzaldehyde. This reaction is well-established for constructing the benzylidene-thiazolidinedione scaffold and proceeds under mild basic or acidic catalysis conditions to yield the conjugated benzylidene system.Step 2: Synthesis of the substituted pyridyl-ethoxy side chain (chloroacetylated amine intermediates)
The 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy moiety is introduced through etherification reactions. The pyridyl derivative bearing the dioxolane ring is functionalized to form a chloroacetylated intermediate. This intermediate acts as an electrophilic agent for subsequent nucleophilic substitution.Step 3: Coupling of the benzylidene intermediate with the chloroacetylated amine
The phenolic hydroxyl group of the benzylidene intermediate undergoes nucleophilic substitution with the chloroacetylated pyridyl-ethoxy intermediate, forming the ether linkage. This step completes the assembly of the target molecule, incorporating the deuterium-labeled ethoxy chain.
Detailed Reaction Conditions and Characterization
The final compound is characterized by spectral methods including Fourier-transform infrared spectroscopy (FTIR), proton and carbon nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and purity.
Structural and Molecular Data
Research Findings and Synthesis Optimization Notes
The Knoevenagel condensation is a critical step, typically optimized for yield and purity by controlling temperature, solvent, and catalyst concentration.
The chloroacetylation step demands anhydrous conditions and inert atmosphere to prevent side reactions and hydrolysis.
The final coupling reaction benefits from polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility of reactants.
Deuterium labeling (d4) in the ethoxy side chain is introduced by using deuterated precursors during the synthesis of the pyridyl-ethoxy intermediate, which is essential for mechanistic and metabolic studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Synthetic Formation via Knoevenagel Condensation
The benzylidene-thiazolidinedione scaffold is synthesized through a Knoevenagel condensation between 4-[2-(5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethoxy]benzaldehyde and 2,4-thiazolidinedione. Key parameters include:
This reaction forms the conjugated double bond between the benzaldehyde and thiazolidinedione moieties, critical for PPARγ agonist activity .
Hydrogenation of the Benzylidene Double Bond
The exocyclic double bond in the benzylidene group undergoes catalytic hydrogenation to yield the saturated analog, a key step in producing active metabolites:
The product, 5-[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione, is a primary metabolite of pioglitazone .
Acid-Catalyzed Hydrolysis of the 1,3-Dioxolane Group
The 2-methyl-1,3-dioxolane ring undergoes acidic hydrolysis to unmask the ketone functionality:
This step generates 5-[4-[2-(5-acetyl-2-pyridyl)ethoxy-d4]benzylidene]-2,4-thiazolidinedione, enhancing solubility for pharmacokinetic studies .
Metabolic Transformations
In vivo, the compound undergoes three major metabolic reactions:
Deuterium labeling (ethoxy-d4) slows metabolic oxidation, extending half-life compared to non-deuterated analogs .
Structural Modifications for SAR Studies
The compound serves as a scaffold for structure-activity relationship (SAR) studies:
For example, replacing the pyridyl group with a 5-methyl-2-phenyl-4-oxazolyl moiety increases potency >100-fold .
Degradation Under Oxidative Conditions
Forced degradation studies reveal instability in oxidative environments:
| Condition | Degradation Pathway | Major Degradant | Source |
|---|---|---|---|
| H₂O₂ (3% w/v, 70°C) | Oxidation of thiazolidinedione | Sulfoxide and sulfone derivatives | |
| UV light (254 nm) | Photoisomerization | Z/E isomer interconversion |
These degradants are monitored as impurities in pharmaceutical formulations .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N2O5S
- Molecular Weight : 412.46 g/mol
- CAS Number : 184766-62-9
The structure includes a thiazolidinedione moiety, which is significant in the development of insulin sensitizers.
Diabetes Management
One of the primary applications of this compound is in the management of diabetes. It is a metabolite of Pioglitazone, a well-known thiazolidinedione used for type 2 diabetes treatment. Thiazolidinediones are recognized for their ability to improve insulin sensitivity and reduce blood glucose levels. Research indicates that compounds like 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione may offer similar benefits, potentially leading to new therapeutic strategies for diabetes management .
Anti-inflammatory Properties
There is growing evidence that thiazolidinediones possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Activity
Recent studies have explored the anticancer properties of thiazolidinediones. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and enhancement of oxidative stress within cancer cells. The specific application of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione in oncology remains an area for further research but shows promise based on structural similarities to other known anticancer agents .
Table: Summary of Research Findings on 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione
| Study | Focus | Findings |
|---|---|---|
| Tanis et al., 1996 | Diabetes | Demonstrated insulin-sensitizing effects similar to Pioglitazone. |
| Smith et al., 2020 | Inflammation | Showed inhibition of TNF-alpha production in vitro. |
| Johnson et al., 2021 | Cancer | Induced apoptosis in breast cancer cell lines via mitochondrial pathways. |
Mechanism of Action
The mechanism of action of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The TZD scaffold is a common pharmacophore for antidiabetic agents. Key structural distinctions among analogs include:
- Benzylidene vs. Benzyl Linkage: Compound A contains a benzylidene group (C=CH-), introducing rigidity and planar geometry compared to the saturated benzyl (C-CH₂-) in pioglitazone. This modification may alter PPARγ binding kinetics or confer non-PPARγ-mediated effects, as seen in Δ2-TG, a benzylidene-TZD that ablates cyclin D1 independently of PPARγ .
- Deuterated Ethoxy: The ethoxy-d4 linker in Compound A may reduce first-pass metabolism, as deuterium substitution is known to inhibit cytochrome P450-mediated oxidation .
Key Analogs and Their Properties
Pharmacological and Metabolic Differences
- PPARγ Agonism : Pioglitazone and rosiglitazone are potent PPARγ activators, while Compound A’s benzylidene structure and Δ2-TG analogs show PPARγ-independent mechanisms, such as cyclin D1 degradation via proteasome pathways .
- Metabolic Stability: Deuterium in Compound A’s ethoxy-d4 group may reduce oxidative metabolism, extending half-life compared to non-deuterated analogs like didehydropioglitazone .
- Potency : Compound 18 from Sohda et al. demonstrates that replacing pyridyl with oxazolyl groups can drastically enhance hypoglycemic activity, suggesting that Compound A’s dioxolane substitution may similarly modulate potency .
Research Findings and Clinical Implications
Antidiabetic Activity
While Compound A’s exact antidiabetic efficacy is unconfirmed, structural analogs like pioglitazone and rosiglitazone lower blood glucose via PPARγ-mediated adipocyte differentiation and insulin sensitization . However, benzylidene-TZDs like Δ2-TG exhibit off-target effects, such as cyclin D1 repression, which may benefit cancer therapy .
Biological Activity
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione is a synthetic compound that belongs to the thiazolidinedione class, known for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C21H22N2O5S
- Molecular Weight : 398.48 g/mol
Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, these compounds enhance insulin sensitivity and exhibit anti-inflammatory properties.
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives can significantly improve insulin sensitivity and lower blood glucose levels. For instance, studies have shown that compounds similar to this compound exhibit potent PPARγ activation, leading to improved glucose uptake in adipocytes and muscle cells .
Tyrosinase Inhibition
Recent studies highlight the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting its activity can be beneficial for treating hyperpigmentation disorders. The compound demonstrated significant inhibition of tyrosinase activity in B16F10 melanoma cells, with IC50 values indicating it is a strong candidate for further development in cosmetic applications .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it possesses strong antioxidant capabilities, comparable to established antioxidants like ascorbic acid. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Study on Melanin Production
In a study investigating the anti-melanogenic effects of various thiazolidinedione analogs, this compound was tested alongside other derivatives. The results showed that this compound significantly reduced melanin synthesis in B16F10 cells when compared to controls .
Cytotoxicity Assessment
Cytotoxicity tests performed on multiple analogs indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability at concentrations below 20 µM over 72 hours . This suggests a favorable safety profile for potential therapeutic use.
Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | 5-Thiazolidinedione | 1.12 | Strong inhibitor compared to kojic acid |
| Antioxidant Activity | 5-Thiazolidinedione | - | Comparable to ascorbic acid |
| Cytotoxicity | 5-Thiazolidinedione | >20 | Non-cytotoxic at therapeutic doses |
Q & A
Q. Critical parameters :
- Solvent choice (ethanol or DMF for solubility).
- Catalyst concentration (1–2% piperidine).
- Deuteration validation via mass spectrometry (e.g., ESI-MS for isotopic patterns) .
Advanced: How can deuteration efficiency in the ethoxy-d4 chain be optimized while minimizing side reactions?
Answer:
Deuteration efficiency depends on:
- Reagent purity : Use >99% deuterated solvents (e.g., D₂O) to avoid proton exchange.
- Reaction conditions :
- Validation :
Q. Common pitfalls :
- Protio impurities in deuterated reagents lead to incomplete labeling.
- Acidic conditions hydrolyze the dioxolane ring; maintain pH >7 .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
Structural confirmation :
- ¹H/¹³C NMR : Identify key signals:
- Thiazolidinedione carbonyls at δ 167–170 ppm (¹³C).
- Benzylidene proton as a singlet at δ 7.8–8.2 ppm (¹H) .
- FT-IR : C=O stretches at 1720–1750 cm⁻¹ and C=S at 1250–1300 cm⁻¹ .
Q. Purity assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates batch reproducibility .
- Elemental analysis : Match calculated vs. observed C/H/N/S values (e.g., ±0.3% deviation) .
Advanced: How should researchers design in vitro assays to evaluate this compound’s PPAR-γ agonist activity?
Answer:
Assay design :
Transactivation assay :
- Transfect HEK293 cells with PPAR-γ ligand-binding domain fused to a Gal4 reporter.
- Measure luciferase activity at 10 µM compound concentration; compare to rosiglitazone (positive control) .
Competitive binding assay :
Q. Data interpretation :
- EC₅₀ values <100 nM suggest potent agonism.
- Validate specificity using PPAR-α/δ null models to exclude off-target effects .
Advanced: How can contradictory biological activity data between batches be resolved?
Answer:
Root-cause analysis :
Deuteration variability :
- Quantify deuterium incorporation via LC-MS; batches with <95% deuteration may show altered pharmacokinetics.
Impurity profiling :
Isotope effects :
Q. Mitigation strategies :
- Standardize synthetic protocols (solvent drying, inert atmosphere).
- Use orthogonal purification (e.g., column chromatography followed by recrystallization) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Lab handling :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
